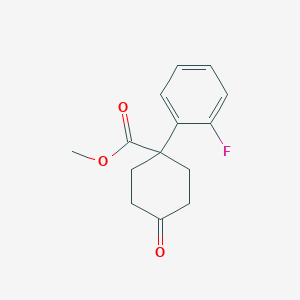

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXBDXZHDOPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857202 | |

| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-52-4 | |

| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This compound, possessing a quaternary α-aryl cyclohexanone scaffold, represents a valuable building block in modern medicinal chemistry for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and evaluation. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Significance

The α-aryl cyclohexanone motif is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. The introduction of a fluorine atom on the aromatic ring, as in this compound, offers a powerful tool for modulating metabolic stability, pKa, and binding affinity through specific electronic interactions. This guide elucidates the core characteristics of this specific compound, providing a foundational data set for its incorporation into drug design and development programs. Understanding its synthesis and physicochemical properties is paramount for its effective utilization as a chemical intermediate.[1][2][3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for this compound are summarized below.

Chemical Structure and Identifiers

-

IUPAC Name: methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate[4]

-

CAS Number: 1384265-52-4[4]

-

Molecular Formula: C₁₄H₁₅FO₃

-

Molecular Weight: 250.27 g/mol [4]

-

Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F[4]

Physicochemical Data Summary

The following table consolidates key experimental and predicted physicochemical properties critical for drug development, such as solubility and lipophilicity.

| Property | Value | Method | Source |

| Molecular Weight | 250.27 g/mol | Calculated | [4] |

| logP (Octanol/Water) | 2.69 | Calculated | [4] |

| Hydrogen Bond Acceptors | 3 | Calculated | Fluorochem |

| Hydrogen Bond Donors | 0 | Calculated | Fluorochem |

| Melting Point | Not available | Experimental data not found | - |

| Boiling Point | Not available | Experimental data not found | - |

| Aqueous Solubility | To be determined | See Protocol 2.1 | - |

Synthesis and Purification

There is no single, established public-domain synthesis for this compound. Therefore, a robust and logical three-step synthetic pathway is proposed, starting from commercially available precursors. The chosen route leverages well-understood, high-yielding reaction mechanisms common in organic synthesis.

Proposed Synthetic Pathway

The synthesis is designed to proceed through three key stages:

-

Michael Addition: Formation of the crucial carbon-carbon bond between the aryl and cyclohexanone moieties.

-

Acid-Catalyzed Hydrolysis: Conversion of the nitrile intermediate to a carboxylic acid.

-

Fischer Esterification: Formation of the final methyl ester product.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile

-

Rationale: This step employs a tandem Michael addition and Thorpe-Ziegler cyclization. The Michael addition creates the initial bond, and the subsequent intramolecular cyclization of the resulting dinitrile (formed in situ or from a related precursor) forms the six-membered ring.[5][6][7][8] The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the phenylacetonitrile without competing side reactions.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (200 mL).

-

Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the metal to react completely.

-

To the cooled solution, add 2-fluorophenylacetonitrile (1.0 eq).

-

Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

-

Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Step 2: Hydrolysis to 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid

-

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of strong acid and heat is necessary to drive the reaction to completion, proceeding through an amide intermediate.[8][9][10][11]

-

Protocol:

-

Combine the purified nitrile from Step 1 (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water (10 volumes).

-

Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed if further purification is needed.

-

Step 3: Fischer Esterification to this compound

-

Rationale: Fischer esterification is a classic, equilibrium-driven process. Using the alcohol (methanol) as the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the ester product. A strong acid catalyst is required to protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by methanol.[9][12][13][14]

-

Protocol:

-

Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water, then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Workflow for analytical characterization and QC.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. Specific chemical shifts are predicted based on the electronic environment of each nucleus.[15][16]

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.2-7.5 (m, 4H): Aromatic protons of the 2-fluorophenyl group. The fluorine substitution and ortho-positioning will create complex splitting patterns.[17][18]

-

δ 3.75 (s, 3H): Methyl ester protons (-OCH₃). This will be a sharp singlet as there are no adjacent protons.

-

δ 2.2-2.8 (m, 8H): Cyclohexane ring protons. These protons will exhibit complex multiplets due to diastereotopicity and coupling with each other. Protons alpha to the ketone will be the most deshielded.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~175: Ester carbonyl carbon (C=O).[15]

-

δ ~160 (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). A large one-bond coupling constant is characteristic.

-

δ ~115-135: Remaining aromatic carbons.

-

δ ~55: Quaternary carbon (C1 of the cyclohexane ring).

-

δ ~52: Methyl ester carbon (-OCH₃).[23]

-

δ ~30-45: Cyclohexane methylene carbons (-CH₂-).

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is excellent for identifying key functional groups based on their characteristic vibrational frequencies.[4][24][25][26][27]

-

Predicted Major Absorption Bands (cm⁻¹):

-

~3050-3080: Aromatic C-H stretch.

-

~2850-2960: Aliphatic C-H stretch (cyclohexane and methyl groups).

-

~1735-1745: Ester C=O stretch. This is typically at a higher frequency than a ketone.[4][26]

-

~1710-1715: Ketone C=O stretch.[21][27] The presence of two distinct carbonyl peaks is a key diagnostic feature.

-

~1600 & ~1480: Aromatic C=C skeletal vibrations.

-

~1250-1150: Ester C-O stretch (strong and characteristic).

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under ionization.

-

Predicted Fragmentation (Electron Ionization - EI):

General Analytical Protocols

-

General IR Spectroscopy Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping with isopropyl alcohol.

-

Acquire a background spectrum.

-

Place a small amount of the purified solid or a drop of the concentrated solution onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum to identify key absorption peaks.[20][30][31]

-

-

General Mass Spectrometry Protocol (EI-MS):

-

Dissolve a small sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Inject the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.

-

Ionize the sample using a standard electron energy (e.g., 70 eV).

-

Acquire the mass spectrum, scanning a relevant m/z range (e.g., 40-400 amu).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.[21][32]

-

Experimental Protocols for Physicochemical Properties

Protocol: Kinetic Aqueous Solubility Determination

-

Rationale: Kinetic solubility is a high-throughput method crucial in early drug discovery to assess how readily a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer. This mimics the conditions of many in vitro assays.[19][28][33][34]

-

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Filtration: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh 96-well collection plate to remove any precipitate.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.[4][33]

-

Protocol: LogP Determination (Shake-Flask Method)

-

Rationale: The partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its direct and accurate measurement.[25][35]

-

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely.

-

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a known volume of the octanol stock solution with an equal volume of the pre-saturated buffer.

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).[24][27]

-

References

- Fluorochem. (n.d.). Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]

-

Alsenz, J. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Quora. (2023). How do you find the IR spectrum of a compound?. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

- Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.

-

YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]

-

Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

Chem-Station International Edition. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2025). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubMed. (2005). Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: application to the synthesis of (-)-epibatidine. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed. (2025). Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Retrieved from [Link]

-

Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. Retrieved from [Link]

-

Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Light-induced reactions of 2-(N-alkyl-N-arylamino)cyclohexanones and related amino-cycloalkanones. Retrieved from [Link]

Sources

- 1. Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: application to the synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alphachem.biz [alphachem.biz]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. grokipedia.com [grokipedia.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Cyclohexanone oxime(100-64-1) 13C NMR spectrum [chemicalbook.com]

- 23. bhu.ac.in [bhu.ac.in]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. chem.pg.edu.pl [chem.pg.edu.pl]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. GCMS Section 6.11.2 [people.whitman.edu]

- 30. scienceready.com.au [scienceready.com.au]

- 31. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.aip.org [pubs.aip.org]

- 33. Video: IR Absorption Frequency: Delocalization [jove.com]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4): A Key Intermediate in Modern Drug Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, CAS 1384265-52-4, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a key building block for Venetoclax, a first-in-class BCL-2 selective inhibitor. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, presents methods for analytical characterization, discusses its critical application in medicinal chemistry, and provides essential safety and handling protocols. The guide is designed to equip researchers and drug development professionals with the technical knowledge required for the effective synthesis, analysis, and application of this important molecule.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule featuring a fluorinated aromatic ring attached to a functionalized cyclohexane core. This unique structure makes it a valuable synthon in multi-step pharmaceutical manufacturing.

| Property | Value | Source |

| CAS Number | 1384265-52-4 | [1] |

| Molecular Formula | C14H15FO3 | [1] |

| Molecular Weight | 250.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (Typical) | Inferred from related compounds |

| Purity | ≥95% (Commercially available) | [1] |

| Storage Conditions | +4°C, Inert atmosphere, Light sensitive | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective approach involves a Michael addition reaction followed by a Dieckmann condensation.

Conceptual Synthesis Workflow

The overall strategy is to construct the substituted cyclohexane ring by first forming a key dinitrile intermediate, which is then cyclized, hydrolyzed, and esterified.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Michael Addition

-

To a stirred, cooled (0-5 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add a solution of 2-fluorophenylacetonitrile (1.0 eq) dropwise under a nitrogen atmosphere.

-

Allow the mixture to stir for 30 minutes at 0-5 °C.

-

Add acrylonitrile (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitrile intermediate.

Causality Explanation: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the benzylic carbon of 2-fluorophenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as the nucleophile in a conjugate addition (Michael reaction) to the electron-deficient alkene of acrylonitrile. Anhydrous conditions are essential to prevent quenching the base.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Dissolve the crude dinitrile intermediate from Step 1 in a suitable solvent like ethanol.

-

Add a strong base such as sodium ethoxide (2.0 eq) and heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization.

-

Cool the reaction mixture and slowly add concentrated sulfuric acid.

-

Heat the acidic mixture to reflux for 8-12 hours to effect hydrolysis of the nitrile groups and subsequent decarboxylation.

-

Cool the mixture and pour it onto ice. The carboxylic acid product often precipitates and can be collected by filtration.

Causality Explanation: The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclohexanone ring. The strong base deprotonates the carbon alpha to one of the nitrile groups, which then attacks the other nitrile group. The subsequent acidic workup serves a dual purpose: it hydrolyzes the resulting enamine and both nitrile groups to carboxylic acids, and the heat promotes the decarboxylation of the geminal di-acid, yielding the more stable keto-acid.

Step 3: Esterification

-

Suspend the crude 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux for 4-8 hours until TLC or HPLC analysis indicates complete conversion.

-

Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable solvent like dichloromethane.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to obtain the final product.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the ~7.0-7.5 ppm range), the methyl ester protons (singlet ~3.7 ppm), and the aliphatic cyclohexane protons (complex multiplets in the ~1.5-3.0 ppm range). |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester, >170 ppm), aromatic carbons (including the carbon-fluorine coupled signal), the methyl ester carbon (~52 ppm), and the aliphatic carbons of the cyclohexane ring. |

| Mass Spec (MS) | The molecular ion peak [M]+ at m/z = 250.27, along with characteristic fragmentation patterns. |

| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (typically >99% for pharmaceutical applications).[2][3] |

| FTIR | Characteristic absorption bands for the C=O stretch of the ketone (~1715 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and the C-F stretch (~1230 cm⁻¹). |

Application in Medicinal Chemistry: Synthesis of Venetoclax

The primary and most significant application of this compound is as a key intermediate in the large-scale synthesis of Venetoclax (ABT-199).[3][4][5] Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an important anti-apoptotic protein, making it a groundbreaking therapy for certain types of leukemia.[3][5]

The synthesis of Venetoclax is a convergent process where complex fragments are prepared separately and then combined.[4][5] Our title compound serves as a precursor to the central cyclohexene core of the final drug molecule.

Caption: Role of the title compound in the convergent synthesis of Venetoclax.

In the improved, second-generation synthesis of Venetoclax, the ester (our title compound) is hydrolyzed to its corresponding carboxylic acid.[3][4] This acid is then coupled with another key fragment via a palladium-catalyzed Buchwald-Hartwig amination reaction to construct a central biaryl amine linkage.[3][4][5] This convergent approach significantly improved the overall yield and robustness of the manufacturing process, enabling the production of large quantities of the active pharmaceutical ingredient (API) with consistently high purity (>99%).[3][4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.[6] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).[7]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The compound is noted to be light-sensitive and should be stored under an inert atmosphere for long-term stability.[1]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin Contact : Wash off immediately with plenty of soap and water.[7]

-

Ingestion : Do NOT induce vomiting. Seek medical attention.[7]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Conclusion

This compound is more than a specialty chemical; it is an enabling component in the production of life-saving therapeutics. Its well-defined synthesis and critical role in the convergent manufacturing of Venetoclax underscore the importance of such intermediates in modern pharmaceutical development. This guide has provided the essential technical framework for its synthesis, characterization, and safe handling, empowering researchers to utilize this valuable building block effectively in their drug discovery and development endeavors.

References

- Chongqing Sansheng Industrial Co., Ltd. (2019). Preparation method of Venetoclax intermediate and product. CN107033142B.

-

AccelaChem. (n.d.). This compound. Retrieved from [Link]

-

Cernak, T., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 894-903. Retrieved from [Link]

-

Scite.ai. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Retrieved from [Link]

- Google Patents. (2017). A kind of synthetic method of Venetoclax key intermediates. CN107033142A.

-

ResearchGate. (2020). Synthetic Routes for Venetoclax at Different Stages of Development. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

Sources

- 1. 1384265-52-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic data for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (¹H NMR, ¹³C NMR, IR, MS)

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-52-4).[1] As a key intermediate in medicinal chemistry and materials science, robust analytical methods for its structural confirmation and purity assessment are paramount. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive reference for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound and its derivatives.

Introduction and Molecular Structure

This compound is a multi-functionalized organic molecule featuring a quaternary stereocenter. Its structure incorporates a cyclohexanone ring, a methyl ester, and a 2-fluorophenyl group. This unique combination of moieties necessitates a multi-technique approach for unambiguous characterization. Spectroscopic analysis is not merely a data-gathering exercise; it is a fundamental tool for verifying molecular architecture, ensuring sample purity, and providing the empirical evidence required to support further research and development.

The strategic placement of the electron-withdrawing fluorine atom on the aromatic ring, coupled with the ketone and ester functionalities, creates a distinct electronic environment that is reflected in its spectral signatures. Understanding these signatures is crucial for anyone synthesizing or utilizing this compound.

Sources

An In-Depth Technical Guide on the Crystal Structure Determination of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the crystal structure of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate. This document will detail the synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction, offering insights into the experimental design and data interpretation critical for understanding the molecule's three-dimensional arrangement and its implications for medicinal chemistry.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated cycloalkyl building blocks, in particular, are of significant interest as they offer a means to explore novel chemical space and optimize pharmacokinetic and pharmacodynamic properties.[2][3] this compound is a compound of interest due to its hybrid structure, combining a fluorinated aromatic ring with a cyclohexanone core—a common motif in pharmacologically active molecules.[4] Elucidating its precise three-dimensional structure is paramount for rational drug design, enabling a deeper understanding of its conformational preferences and potential intermolecular interactions with biological targets.[5]

Part 1: Synthesis and Characterization

A plausible synthetic route to this compound is proposed, based on established organic chemistry principles. The synthesis of related cyclohexanone derivatives often involves multi-step processes, and a similar approach can be adopted here.[6][7]

Proposed Synthetic Protocol:

-

Starting Materials: Commercially available 1,4-cyclohexanedione monoethylene ketal and 2-fluorobromobenzene.

-

Grignard Reaction: Formation of a Grignard reagent from 2-fluorobromobenzene, followed by its reaction with the protected cyclohexanedione to introduce the 2-fluorophenyl group at the 1-position.

-

Deprotection: Acid-catalyzed removal of the ketal protecting group to reveal the ketone functionality.

-

Carboxymethylation: Introduction of the methyl carboxylate group at the 1-position, potentially via a Strecker-type reaction followed by hydrolysis and esterification, a method utilized in the synthesis of similar functionalized piperidines.[8]

-

Purification: The final product would be purified using column chromatography to ensure high purity, which is crucial for successful crystallization.

Characterization: The synthesized compound would be thoroughly characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical identity and purity prior to crystallization attempts.

Part 2: Single-Crystal Growth and X-ray Diffraction Analysis

The determination of the molecular structure at an atomic level is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice.[9][10][11]

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, from growing suitable crystals to refining the final structural model.

Caption: Figure 1: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Detailed Methodologies:

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[12] Various crystallization techniques should be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2. Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The crystal is rotated, and diffraction patterns are collected at various orientations.[9]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group.[13] The initial crystal structure is solved using computational methods, such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and other parameters.[14]

Part 3: Anticipated Structural Features and Analysis

While the specific crystal structure of this compound is not yet publicly available, we can anticipate several key structural features based on its chemical composition and related known structures.

Expected Molecular Geometry and Conformation:

The cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain. The bulky 2-fluorophenyl and methyl carboxylate groups at the C1 position will likely influence the conformational preference of the ring. The orientation of the 2-fluorophenyl ring relative to the cyclohexanone ring will be of particular interest, as it can affect intermolecular interactions.

Intermolecular Interactions:

The presence of a carbonyl group, a fluorine atom, and an ester moiety suggests the possibility of various non-covalent interactions that will dictate the crystal packing.

Caption: Figure 2: A diagram illustrating potential intermolecular interactions in the crystal lattice.

Potential interactions to be analyzed from the diffraction data include:

-

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the cyclohexane or phenyl rings and the oxygen atoms of the carbonyl and ester groups.

-

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom.

-

π-π Stacking: Potential stacking interactions between the 2-fluorophenyl rings of adjacent molecules.

Crystallographic Data Summary:

Upon successful structure determination, the crystallographic data would be presented in a standardized format as shown in Table 1.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₅FO₃ |

| Formula Weight | 250.27 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Conclusion

This technical guide outlines a comprehensive approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural information will be invaluable for understanding its chemical properties and for guiding future drug discovery efforts involving fluorinated cyclohexanone scaffolds.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones. Retrieved from [Link]

-

ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 65(15), 10235-10284. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Angene Chemical. (n.d.). Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate(CAS# 80912-51-2). Retrieved from [Link]

- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Reaction Mechanism: Formation of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate, particularly as a scaffold in medicinal chemistry due to its rigid three-dimensional structure and versatile functional groups. This guide provides an in-depth exploration of its formation, focusing on the underlying reaction mechanism. The synthesis is achieved through a robust and efficient one-pot, three-step sequence involving a double Michael addition followed by an intramolecular cyclization and subsequent hydrolytic workup. By dissecting each mechanistic step, this document aims to provide researchers with the causal logic required for experimental design, optimization, and adaptation of this powerful synthetic strategy.

Overall Synthetic Transformation

The synthesis of the target compound originates from two readily available starting materials: 2-fluorophenylacetonitrile and methyl acrylate. The overall transformation can be summarized as the construction of the cyclohexanone ring through the sequential formation of two carbon-carbon single bonds and one carbon-carbon double bond, which is subsequently hydrolyzed.

The core strategy is a base-catalyzed tandem reaction sequence:

-

Double Michael Addition: The carbanion derived from 2-fluorophenylacetonitrile acts as a nucleophile in two consecutive conjugate additions to two equivalents of methyl acrylate.

-

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting linear dicarboxylate undergoes an intramolecular condensation to form the six-membered ring.

-

Hydrolysis, Decarboxylation & Esterification: An acidic workup converts the cyclic intermediate into the final keto-ester product.

This one-pot approach is highly efficient for creating densely functionalized cyclic systems from simple acyclic precursors.[1]

In-Depth Reaction Mechanism

The entire process is a cascade of fundamental organic reactions, each step predicated on the electronic properties of the intermediates. A strong base, such as sodium ethoxide or potassium tert-butoxide, is typically employed to initiate and sustain the reaction cascade.

Step A: Nucleophile Generation

The reaction is initiated by the deprotonation of 2-fluorophenylacetonitrile. The α-proton is significantly acidic due to the resonance stabilization of the resulting conjugate base. The negative charge is delocalized over the adjacent aromatic ring and, more significantly, the electron-withdrawing nitrile group.

2-Fluorophenylacetonitrile + Base ⇌ [2-Fluorophenyl(cyano)methyl] Anion

This carbanion is the key nucleophilic species that drives the subsequent bond-forming events.

Step B: Sequential Michael Additions

The generated carbanion acts as a potent Michael donor. It undergoes a 1,4-conjugate addition to the electron-deficient β-carbon of methyl acrylate, a Michael acceptor.[2][3]

-

First Michael Addition: The carbanion attacks the first equivalent of methyl acrylate, forming a new carbon-carbon bond and an intermediate enolate, which is rapidly protonated by the solvent or trace acid to yield the mono-adduct.

-

Second Michael Addition: The mono-adduct still possesses an acidic α-proton. The base deprotonates this position again, regenerating a carbanion. This new nucleophile attacks a second equivalent of methyl acrylate in an identical fashion.[4]

This sequence results in the formation of a key linear intermediate: dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate . This intermediate contains all the necessary atoms for the subsequent cyclization. A similar strategy involving a double Michael addition of arylacetonitriles to acrylates is a known method for synthesizing substituted cyclohexanone systems.[1]

Step C: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

This is the critical ring-forming step. In the presence of a strong base, an intramolecular condensation occurs. This reaction is an analogue of the Dieckmann condensation, often referred to as a Thorpe-Ziegler reaction when a nitrile is involved.[5][6]

-

Enolate Formation: The base removes a proton from the carbon α to one of the ester carbonyl groups, creating an enolate.

-

Nucleophilic Attack: This enolate then attacks the electrophilic carbon of the nitrile group at the other end of the chain.

-

Ring Closure: This attack forms a new carbon-carbon bond, resulting in a six-membered ring. The initial product is a cyclic imine, which tautomerizes to the more stable enamine form. The product is a cyclic β-enamino nitrile ester.

This cyclization is thermodynamically favored due to the formation of a stable six-membered ring.[7][8]

Step D: Hydrolysis, Decarboxylation, and Esterification

The final product is obtained after a vigorous acidic workup, typically by heating the crude cyclized intermediate in an acidic alcoholic solution (e.g., H₂SO₄ in methanol). This single step accomplishes three crucial transformations:

-

Hydrolysis: The enamine and nitrile functionalities are both hydrolyzed to carbonyl groups. The enamine hydrolyzes to the ketone at position 4, and the nitrile hydrolyzes to a carboxylic acid at position 1.

-

Decarboxylation: The resulting intermediate is a β-keto acid, which is thermally unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of CO₂. This step is essential for removing the cyano-derived carboxyl group.

-

Fischer Esterification: The remaining carboxylic acid group at position 1 is esterified by the methanol solvent under acidic catalysis to yield the final product, this compound.

Experimental Protocol

This protocol is a representative, self-validating system derived from established methodologies for analogous transformations.[1] It is designed to ensure reaction completion and facilitate purification.

Materials:

-

2-Fluorophenylacetonitrile

-

Methyl acrylate

-

Potassium tert-butoxide (t-BuOK)

-

Tert-butanol (anhydrous)

-

Diethyl ether

-

Sulfuric acid (concentrated)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 equivalents) and anhydrous tert-butanol.

-

Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in tert-butanol dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at 0 °C.

-

Michael Additions: Add methyl acrylate (2.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Cyclization: The intramolecular cyclization proceeds concurrently under these basic conditions.

-

Quenching: Carefully pour the reaction mixture into ice-cold water and acidify with 2 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Hydrolysis & Esterification: Evaporate the solvent under reduced pressure. To the crude residue, add a 10:1 mixture of methanol and concentrated sulfuric acid. Reflux the mixture for 8-12 hours.

-

Workup and Purification: Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data and Visualization

Table 1: Reagent Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Moles (for 10g scale) | Mass/Volume |

| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 1.0 | 0.074 | 10.0 g |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 2.1 | 0.155 | 13.4 g (14.1 mL) |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.2 | 0.163 | 18.3 g |

Reaction Mechanism Flowchart

The following diagram illustrates the complete mechanistic pathway from starting materials to the final product.

Caption: Mechanistic pathway for the formation of the target compound.

Conclusion

The synthesis of this compound is a prime example of a tandem reaction strategy, where multiple bonds and a complex ring system are constructed with high efficiency in a single pot. Understanding the nuanced mechanism, from the initial deprotonation through the double Michael additions, crucial Thorpe-Ziegler cyclization, and final hydrolytic cascade, provides scientists with the predictive power to troubleshoot, optimize, and extend this methodology to other valuable target molecules. The robustness of this reaction sequence underscores its importance in the toolkit of modern synthetic and medicinal chemistry.

References

-

Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. Available at: [Link]

-

Reaction and Mechanism of Dieckmann reaction - Physics Wallah. Available at: [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. Available at: [Link]

-

Dieckmann Reaction - Cambridge University Press. Available at: [Link]

-

An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters - The Journal of Organic Chemistry. Available at: [Link]

-

Robinson Annulation - J&K Scientific LLC. Available at: [Link]

-

The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

-

Robinson Annulation - Organic Chemistry Portal. Available at: [Link]

-

1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles - Organic & Biomolecular Chemistry. Available at: [Link]

-

The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]

-

Reactions and Mechanisms - Master Organic Chemistry. Available at: [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - MDPI. Available at: [Link]

-

Synthesis of 1-Aryl-4-azolylbutanones | Request PDF - ResearchGate. Available at: [Link]

-

Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry - MDPI. Available at: [Link]

-

1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

-

Asymmetric Synthesis of Nitrogen Heterocycles - Organic Chemistry Portal. Available at: [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - Springer. Available at: [Link]

-

Reaction scheme for the Michael addition of methyl acrylate (MA) or... - ResearchGate. Available at: [Link]

-

Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem. Available at: [Link]

-

Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - ACS Catalysis. Available at: [Link]

-

Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. Available at: [Link]

-

Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. Available at: [Link]

-

Synthesis of 1-Aryl-4-azolylbutanones | Request PDF - ResearchGate. Available at: [Link]

-

4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

A Technical Guide to Unlocking the Therapeutic Potential of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-4-oxocyclohexanecarboxylate scaffold represents a privileged chemical structure with significant potential for therapeutic intervention across a spectrum of diseases. This in-depth technical guide focuses on derivatives of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, outlining a comprehensive, multi-phase strategy for the identification and validation of their molecular targets. Recognizing that novel compounds rarely have a well-defined mechanism of action, this document provides a logical, experience-driven framework for target deconvolution. We will explore high-probability target classes, including protein kinases and metabolic enzymes, and detail a robust, self-validating experimental cascade. This guide furnishes researchers with the foundational rationale, detailed experimental protocols, and data interpretation strategies necessary to accelerate these promising molecules from chemical entities to validated therapeutic leads.

Introduction: The Rationale for Investigation

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold is of particular interest due to several key features:

-

Structural Rigidity and Complexity: The cyclohexane core provides a three-dimensional structure that can facilitate specific, high-affinity interactions with protein binding pockets, a feature often lacking in purely linear molecules.

-

Key Functional Groups: The presence of a ketone, an ester, and an aromatic ring provides multiple points for hydrogen bonding, hydrophobic interactions, and potential covalent interactions, making it a versatile binder.

-

Fluorine Substitution: The 2-fluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through specific electronic interactions with target proteins.

While direct biological data on this specific ester is limited, structurally related arylcyclohexanone derivatives have demonstrated a wide array of biological activities, including analgesic and CCR2 antagonist effects.[1][2] This precedent strongly suggests that derivatives of this class are biologically active and warrant a systematic investigation to elucidate their molecular targets and therapeutic utility. This guide provides the strategic and technical framework for that investigation.

Hypothetical Target Landscape & Therapeutic Areas

Based on the core structure, several protein families emerge as high-probability targets. The presence of motifs common in kinase inhibitors and other enzyme modulators allows us to formulate initial hypotheses to guide our experimental approach.

Table 1: High-Probability Target Classes and Therapeutic Rationale

| Target Class | Rationale for Prioritization | Potential Therapeutic Area |

| Protein Kinases | The scaffold resembles hinge-binding motifs found in many ATP-competitive kinase inhibitors. Kinase dysregulation is a hallmark of cancer and inflammatory diseases.[3][4][5][6] | Oncology, Immunology |

| G-Protein Coupled Receptors (GPCRs) | Arylcyclohexylamine derivatives are known to interact with GPCRs. This class of receptors is central to a vast number of physiological processes.[1] | Neuroscience, Inflammation |

| Metabolic Enzymes & Transferases | The carboxylate and ketone moieties could interact with active sites of enzymes involved in metabolic pathways, such as fatty acid synthesis or glycolysis. | Metabolic Diseases, Oncology |

| Nuclear Receptors | The lipophilic nature and shape of the molecule could allow it to bind to the ligand-binding domains of nuclear receptors, modulating gene transcription. | Endocrinology, Inflammation |

Our initial focus will be on the most frequently dysregulated signaling pathways in human disease, particularly those driven by protein kinases, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[7][8][9] Aberrant activation of these pathways is a major driver of oncogenesis and is implicated in numerous cancers.[3][4][6][7]

Visualizing Potential Pathway Interruption

To conceptualize how a small molecule inhibitor could function, consider the canonical MAPK/ERK signaling cascade. A derivative of our lead compound could, hypothetically, bind to an upstream kinase like RAF or MEK, preventing the phosphorylation cascade that leads to cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

An Integrated Strategy for Target Identification and Validation

A successful target deconvolution campaign relies on a multi-pronged, iterative approach that moves from broad, unbiased screening to specific, hypothesis-driven validation. The trustworthiness of this process is ensured by employing orthogonal methods—using techniques with different underlying principles to confirm a result.[10][11][12]

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial goal is to cast a wide net to identify all potential interacting proteins from a complex biological sample (e.g., a cancer cell lysate). We will employ two complementary, state-of-the-art chemical proteomics methods.[13][14]

Method 1A: Affinity-Based Chemical Proteomics This classic approach uses a modified version of the compound to "pull down" its binding partners.[15][16]

-

Causality: By immobilizing the compound on a solid support, we can physically isolate proteins that bind to it. This provides direct evidence of a physical interaction. The choice of linker position is critical to not disrupt the pharmacophore responsible for binding.

-

Protocol: Affinity Pull-Down

-

Probe Synthesis: Synthesize an analog of the lead compound with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., an alkyne for click chemistry) or a high-affinity handle like biotin. The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

Immobilization: Covalently attach the probe to a solid support, such as sepharose or magnetic beads.[15]

-

Incubation: Incubate the compound-bead conjugate with a native cell lysate for 1-2 hours at 4°C to allow for protein binding.

-

Competition Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified lead compound before adding the compound-bead conjugate. True binding partners will be competed off the beads, while non-specific binders will remain. This is a critical control for trustworthiness.

-

Washing: Wash the beads extensively with a mild buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate proteins by 1D-SDS-PAGE, excise bands, and identify proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins significantly enriched in the primary experiment but absent or reduced in the competition control are considered high-confidence hits.

-

Method 1B: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA® MS) This powerful label-free method identifies targets by detecting changes in protein thermal stability upon compound binding inside intact cells.[17][18][19]

-

Causality: The binding of a ligand (our compound) to its target protein generally increases the protein's conformational stability.[17] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble protein remaining after heating, we can infer target engagement.

-

Protocol: Proteome-Wide CETSA MS

-

Cell Treatment: Treat intact cultured cells (e.g., a relevant cancer cell line) with the lead compound (typically at 10-20 µM) and a vehicle control (e.g., DMSO) for 1 hour.

-

Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[20]

-

Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by ultracentrifugation.

-

Sample Preparation: Collect the soluble fractions. Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the TMT-labeled peptides by high-resolution LC-MS/MS.

-

Data Analysis: For each of the thousands of proteins identified, plot the soluble fraction versus temperature to generate a "melting curve." A protein that shows a statistically significant shift to a higher melting temperature in the compound-treated sample compared to the vehicle control is identified as a direct or indirect target.[20]

-

Phase 2: Target Engagement and Biochemical Validation

Hits from Phase 1 must be rigorously validated. This phase confirms direct binding in a cellular context and quantifies the interaction's affinity, kinetics, and functional consequence.

Method 2A: Orthogonal Target Engagement Confirmation (CETSA with Western Blot) This is a lower-throughput version of CETSA used to validate specific hits from the MS screen.[21]

-

Causality: This method uses the same principle as CETSA MS but relies on an antibody for detection, providing an orthogonal validation of the mass spectrometry result.

-

Protocol:

-

Follow steps 1-3 of the CETSA MS protocol.

-

Detection: Instead of MS, analyze the soluble protein fractions via SDS-PAGE and Western Blotting using a specific antibody for the protein of interest.

-

Analysis: Quantify the band intensity at each temperature point. A shift in the melting curve for the compound-treated sample confirms target engagement in cells. An isothermal dose-response curve can also be generated by heating at a single, fixed temperature while varying the compound concentration to determine a cellular EC50 for target engagement.

-

Method 2B: Biophysical Characterization (Surface Plasmon Resonance - SPR) SPR is the gold standard for real-time, label-free analysis of biomolecular interactions, providing precise kinetic data.[22][23][24]

-

Causality: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over and binds to an immobilized ligand (the purified target protein).[24] This allows for the direct measurement of association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (KD) is calculated.

-

Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein (the "ligand") onto a sensor chip surface.

-

Compound Injection: Inject a series of precise concentrations of the compound (the "analyte") across the chip surface in a microfluidics system.

-

Real-Time Detection: Monitor the binding and dissociation events in real-time, generating a sensorgram.[22][24]

-

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the on-rate (ka), off-rate (kd), and affinity (KD). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.

-

Table 2: Interpreting SPR Kinetic Data

| Parameter | Description | Favorable Characteristic for a Drug |

| ka (on-rate) | Rate of association between compound and target. | Fast (High value) |

| kd (off-rate) | Rate of dissociation of the compound-target complex. | Slow (Low value) - indicates longer residence time. |

| KD (Affinity) | Equilibrium dissociation constant (kd/ka). | Potent (Low value, e.g., nM) |

Method 2C: Functional Validation (Biochemical/Enzymatic Assay) This step determines if binding to the target translates into functional modulation (e.g., inhibition or activation).

-

Causality: If the target is an enzyme (e.g., a kinase), its activity can be measured by monitoring the consumption of a substrate or the formation of a product. A compound that inhibits the enzyme will reduce the rate of this reaction in a dose-dependent manner.

-

Protocol (Example for a Kinase):

-

Assay Setup: In a multi-well plate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.

-

Compound Titration: Add the lead compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Reaction Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate formed. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or antibody-based detection of the phosphopeptide.

-

IC50 Determination: Plot the percentage of enzyme inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

-

Phase 3: Cellular and In Vivo Validation

The final phase connects the molecular target to the cellular phenotype. The key question is: does modulating the validated target with our compound produce the desired biological effect?

-

Cellular Pathway Analysis: Treat cells with the compound and measure the effect on downstream signaling pathways using phospho-specific antibodies (Western Blot) or phospho-proteomics. For a PI3K/AKT inhibitor, one would expect to see a dose-dependent decrease in the phosphorylation of AKT and its downstream substrates like p70S6K.[7][8]

-

Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein in cells. If the compound's phenotypic effect (e.g., reduced cell proliferation) is mimicked by reducing the amount of the target protein, it provides strong evidence that the compound works through that target.

-

Phenotypic Rescue: In a target-knockout cell line, the compound should have little to no effect, confirming its on-target specificity.

-

Preclinical Models: Ultimately, the compound's efficacy must be tested in relevant animal models of disease (e.g., tumor xenograft models for an anti-cancer agent) to establish a link between target engagement, pathway modulation, and therapeutic outcome.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and self-validating pathway for the deconvolution of therapeutic targets for this compound derivatives. By integrating unbiased, proteome-wide screening with hypothesis-driven biophysical and functional validation, this strategy maximizes the probability of success while minimizing the risk of pursuing false positives. The journey from a novel chemical scaffold to a validated therapeutic lead is complex, but a systematic approach grounded in sound scientific principles provides the surest path. Successful validation of a target for this compound series will open the door to lead optimization, preclinical safety assessment, and ultimately, the development of a new class of therapeutics.

References

-

A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. National Center for Biotechnology Information. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Center for Biotechnology Information. [Link]

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

-

Targeting the MAPK Pathway in Cancer. MDPI. [Link]

-

A beginner's guide to surface plasmon resonance. Portland Press. [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]

-

Adventures with the MAPK pathway. The Cancer Researcher. [Link]

-

Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. [Link]

-

MAPK signaling pathway. Cusabio. [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. [Link]

-

Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. National Center for Biotechnology Information. [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. Taylor & Francis Online. [Link]

-

Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information. [Link]

-